3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a variety of functional groups, including thiazolidine, pyrido[1,2-a]pyrimidinone, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring, the attachment of the dimethoxyphenyl group, and the construction of the pyrido[1,2-a]pyrimidinone core. Typical reaction conditions might include:
Formation of Thiazolidine Ring: This could involve the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Attachment of Dimethoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Construction of Pyrido[1,2-a]pyrimidinone Core: This could be achieved through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice would be critical factors.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring and the dimethoxyphenyl group can be oxidized under suitable conditions.
Reduction: The carbonyl groups can be reduced to alcohols or other derivatives.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. Its various functional groups could interact with biological targets, making it a potential lead compound for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials. Its unique structure might impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It might interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Pyrido[1,2-a]pyrimidinones: Compounds with this core structure are often investigated for their potential as kinase inhibitors.
Dimethoxyphenyl Derivatives: These compounds are known for their diverse biological activities.
Uniqueness
The uniqueness of “3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its combination of functional groups, which might confer unique biological and chemical properties
Properties
Molecular Formula |
C25H26N4O5S2 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O5S2/c1-15-5-4-10-28-22(15)27-21(26-9-12-30)17(23(28)31)14-20-24(32)29(25(35)36-20)11-8-16-6-7-18(33-2)19(13-16)34-3/h4-7,10,13-14,26,30H,8-9,11-12H2,1-3H3/b20-14- |
InChI Key |
STHMJRUMVRDNEN-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.